Mavoglurant

説明

特性

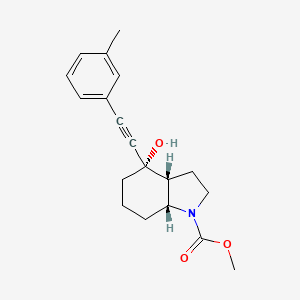

IUPAC Name |

methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3/t16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPZEYHRWGMJCV-ZHALLVOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202777 | |

| Record name | Mavoglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543906-09-8 | |

| Record name | Mavoglurant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543906-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mavoglurant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0543906098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mavoglurant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mavoglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAVOGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT0I9SV4F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mavoglurant (AFQ056)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mavoglurant (also known as AFQ056) is a selective, non-competitive, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Developed initially by Novartis, it was investigated as a potential therapeutic for neurodevelopmental disorders, notably Fragile X syndrome (FXS), and other neurological conditions such as L-dopa-induced dyskinesia in Parkinson's disease.[1][3] The rationale for its development in FXS was based on the "mGluR theory," which posits that exaggerated mGluR5 signaling, due to the absence of the fragile X mental retardation protein (FMRP), leads to synaptic dysfunction.[4] While preclinical studies demonstrated promise in correcting synaptic abnormalities and behavioral phenotypes, large-scale clinical trials in adults and adolescents with FXS did not meet their primary efficacy endpoints, leading to the discontinuation of its development for this indication by Novartis in 2014. This guide provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and impact on synaptic plasticity, supported by available quantitative data and experimental methodologies.

Core Mechanism of Action: Negative Allosteric Modulation of mGluR5

This compound functions by binding to an allosteric site on the mGluR5 receptor, a location distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding induces a conformational change in the receptor that reduces its affinity for glutamate and/or diminishes its signaling efficacy upon glutamate binding. As a non-competitive antagonist, this compound's inhibitory effect is not surmounted by increasing concentrations of glutamate.

Molecular Target: Metabotropic Glutamate Receptor 5 (mGluR5)

mGluR5 is a Class C G-protein coupled receptor (GPCR) predominantly expressed on the postsynaptic membrane of neurons in brain regions critical for learning, memory, and cognition, including the hippocampus, cortex, and striatum. It plays a crucial role in modulating synaptic plasticity and neuronal excitability.

In Vitro Potency and Selectivity

This compound exhibits high potency and selectivity for the human mGluR5 receptor. In functional assays, it has demonstrated an IC50 of 30 nM. It shows high selectivity over other mGluR subtypes and a wide range of other CNS-relevant receptors and transporters.

| Assay Type | Cell Line/Preparation | Parameter | Value | Reference |

| Functional Assay (human mGluR5) | L(tk-) cells stably expressing mGluR5a | IC50 | 30 nM | |

| Radioligand Binding Assay ([3H]-MPEP displacement) | Rat brain membranes | IC50 | 47 nM | |

| Ca2+ Mobilization Assay | L(tk-) cells stably expressing mGluR5a | IC50 | 110 nM | |

| Phosphoinositide (PI) Turnover Assay | L(tk-) cells stably expressing mGluR5a | IC50 | 30 nM |

Downstream Signaling Pathways

The primary signaling cascade initiated by mGluR5 activation involves the Gq alpha subunit of its associated G-protein. This compound, by inhibiting mGluR5, dampens this entire downstream pathway.

As depicted, the binding of glutamate to mGluR5 activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of various downstream targets, including the MAPK/ERK pathway, which influences synaptic plasticity and neuronal excitability.

Effects on Synaptic Plasticity and Neuronal Morphology

The dysregulation of mGluR5 signaling in Fragile X syndrome is linked to abnormalities in synaptic plasticity, specifically an exaggerated form of long-term depression (LTD), and immature dendritic spine morphology. Preclinical studies have shown that this compound can ameliorate these deficits.

Rescue of Long-Term Depression (LTD) in Fmr1 Knockout Mice

Normalization of Dendritic Spine Morphology

Fmr1 KO mice exhibit an increased density of long, thin, immature dendritic spines. Chronic treatment with this compound has been shown to rescue this abnormal spine phenotype in adult Fmr1 KO mice, leading to a more mature spine morphology. Specifically, long-term treatment with this compound was found to reverse the increased spine length observed in 10- and 25-week-old Fmr1 KO mice. Another study demonstrated that both this compound and another mGluR5 NAM, MRZ-8456, rescued the ratio of mature to immature dendritic spines in cultured primary neurons from Fmr1 KO mice.

| Animal Model | Brain Region | Parameter | Observation | Treatment | Result | Reference |

| Fmr1 KO Mice | Hippocampal CA1 | Spine Length | Increased | Chronic this compound | Rescued to wild-type levels | |

| Fmr1 KO Mice | Primary Visual Cortex | Spine Density (Basal Dendrites) | Increased | Chronic CTEP (another mGluR5 NAM) | Normalized | |

| Cultured Fmr1 KO Neurons | - | Ratio of Mature to Immature Spines | Altered | This compound | Rescued |

Key Experimental Protocols

This section outlines the general methodologies for key in vitro and in vivo experiments used to characterize the mechanism of action of this compound.

In Vitro Assays

4.1.1. Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound to the mGluR5 receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing mGluR5 (e.g., from HEK293 cells stably transfected with the human mGluR5 gene) are prepared.

-

Competitive Binding: A fixed concentration of a radiolabeled mGluR5-specific ligand (e.g., [³H]-MPEP) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to reach binding equilibrium.

-

Separation: Bound and free radioligand are separated via rapid filtration.

-

Quantification: Radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

4.1.2. Phosphoinositide (PI) Turnover Assay

-

Objective: To measure the functional inhibition of mGluR5-mediated Gq signaling.

-

Methodology:

-

Cell Culture and Labeling: Cells expressing mGluR5 are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: An mGluR5 agonist (e.g., glutamate or DHPG) is added in the presence of LiCl (to prevent inositol phosphate degradation).

-

Extraction: The reaction is stopped, and inositol phosphates (IPs) are extracted.

-

Quantification: The amount of [³H]-IPs is quantified by scintillation counting.

-

Data Analysis: The IC50 value for the inhibition of agonist-stimulated IP accumulation is determined.

-

4.1.3. Calcium Mobilization Assay

-

Objective: To measure the effect of this compound on mGluR5-mediated intracellular calcium release.

-

Methodology:

-

Cell Culture and Dye Loading: mGluR5-expressing cells are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).

-

Compound Incubation: Cells are pre-incubated with different concentrations of this compound.

-

Agonist Stimulation and Measurement: An mGluR5 agonist is added, and the change in intracellular calcium is measured as a change in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The IC50 for the inhibition of the agonist-induced calcium transient is calculated.

-

In Vivo and Ex Vivo Methodologies

4.2.1. Electrophysiology (Long-Term Potentiation and Depression)

-

Objective: To assess the effect of this compound on synaptic plasticity.

-

Methodology (General for Hippocampal Slices):

-

Slice Preparation: Acute hippocampal slices are prepared from wild-type or Fmr1 KO mice.

-

Recording Setup: Slices are placed in a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region in response to stimulation of the Schaffer collaterals.

-

Baseline Recording: A stable baseline of fEPSPs is recorded for a set period.

-

Drug Application: this compound or vehicle is bath-applied at a specific concentration.

-

Plasticity Induction:

-

LTP: Induced by high-frequency stimulation (HFS) or theta-burst stimulation (TBS).

-

mGluR-LTD: Induced by application of an mGluR agonist (e.g., DHPG) or by paired-pulse low-frequency stimulation (PP-LFS).

-

-

Post-Induction Recording: fEPSPs are recorded for an extended period to measure the change in synaptic strength.

-

Data Analysis: The magnitude of LTP or LTD is quantified as the percentage change in the fEPSP slope from baseline.

-

4.2.2. Dendritic Spine Analysis (Golgi Staining)

-

Objective: To quantify changes in dendritic spine density and morphology following this compound treatment.

-

Methodology:

-

Animal Treatment: Fmr1 KO and wild-type mice are treated chronically with this compound or vehicle.

-

Tissue Preparation: Brains are harvested and processed using a Golgi-Cox staining kit.

-

Sectioning: Coronal sections of the brain (e.g., containing the hippocampus or cortex) are prepared.

-

Imaging: Impregnated neurons are imaged using a brightfield microscope with a high-magnification objective. Z-stacks of dendritic segments are acquired.

-

Analysis:

-

Spine Density: Spines are counted along a defined length of dendrite and expressed as spines per 10 µm.

-

Spine Morphology: Spines are classified into categories (e.g., mature, immature, thin, mushroom) based on measurements of head diameter and neck length.

-

-

Statistical Comparison: Spine density and the distribution of morphological subtypes are compared across treatment groups and genotypes.

-

Conclusion

This compound (AFQ056) is a potent and selective negative allosteric modulator of mGluR5. Its mechanism of action is well-characterized, involving the dampening of the Gq-PLC-IP3/DAG signaling cascade, which leads to reduced intracellular calcium mobilization and downstream kinase activity. Preclinical studies in the Fmr1 KO mouse model of Fragile X syndrome provided a strong rationale for its clinical development by demonstrating its ability to correct aberrant synaptic plasticity and dendritic spine morphology. However, despite this promising preclinical profile, this compound failed to demonstrate efficacy in human clinical trials for FXS. The reasons for this translational failure are likely multifactorial and remain a subject of ongoing scientific discussion. Nevertheless, the study of this compound has significantly advanced the understanding of mGluR5 pathophysiology and continues to inform the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

An In-Depth Technical Guide to the Synthesis and Purification of Mavoglurant (AFQ056)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mavoglurant (also known as AFQ056) is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). It has been a subject of significant interest in clinical research for the treatment of various neurological and psychiatric disorders, including Fragile X syndrome and L-Dopa induced dyskinesia in Parkinson's disease. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the key processes and underlying biological pathways.

Introduction

This compound, with the chemical name methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate, is a structurally novel antagonist of the mGluR5 receptor.[1] Its mechanism of action involves the allosteric modulation of this receptor, which plays a crucial role in synaptic plasticity and neuronal signaling.[1] Dysregulation of the mGluR5 pathway has been implicated in numerous central nervous system (CNS) disorders.[2] This guide details the chemical synthesis and purification strategies employed in the preparation of this important research compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its handling, formulation, and analytical characterization.

| Property | Value |

| Chemical Formula | C₁₉H₂₃NO₃ |

| Molar Mass | 313.39 g/mol |

| Appearance | White to Off-White Solid |

| IC₅₀ | 30 nM (for mGluR5) |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |

| Storage (Stock Solution) | -80°C for 2 years, -20°C for 1 year |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The key steps involve the formation of a key intermediate, (3aR,7aR)-Methyl 4-oxooctahydro-1H-indole-1-carboxylate, followed by an ethynylation reaction to introduce the m-tolylacetylene side chain.

Synthesis of Key Intermediate: (3aR,7aR)-Methyl 4-oxooctahydro-1H-indole-1-carboxylate

The synthesis of the pivotal keto-indole intermediate is outlined below.

Experimental Protocol:

-

Step 1: Synthesis of 3-(1-aziridinyl)cyclohexanone: Cyclohexen-2-one is reacted with aziridine in an organic solvent such as toluene to yield 3-(1-aziridinyl)cyclohexanone.[3]

-

Step 2: Synthesis of carbamic acid (2-chloroethyl)(3-oxocyclohexyl)-alkyl ester: 3-(1-aziridinyl)cyclohexanone is dissolved in toluene, cooled to 0°C, and treated with an alkyl chloroformate (e.g., methyl chloroformate) to yield the corresponding carbamic acid ester. The reaction is exothermic and the temperature is maintained between 0-10°C.[3]

-

Step 3: Cyclization to form (3aR,7aR)-Methyl 4-oxooctahydro-1H-indole-1-carboxylate: The carbamic acid ester is then subjected to a cyclization reaction to form the desired keto-indole intermediate.

Synthesis of this compound from the Key Intermediate

The final step in the synthesis involves the addition of the m-tolylethynyl group to the keto-indole intermediate.

Experimental Protocol:

-

Step 1: Preparation of m-tolylacetylene: 3-Methylbenzaldehyde is converted to 1-ethynyl-3-methylbenzene (m-tolylacetylene) through a Corey-Fuchs reaction or other standard methods.

-

Step 2: Ethynylation of the keto-indole intermediate: (3aR,7aR)-Methyl 4-oxooctahydro-1H-indole-1-carboxylate is reacted with the lithium salt of m-tolylacetylene (prepared by treating m-tolylacetylene with a strong base like n-butyllithium) in an ethereal solvent such as tetrahydrofuran (THF) at low temperature (e.g., -78°C). This reaction proceeds via a nucleophilic addition to the ketone, yielding this compound.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and any stereoisomers to obtain this compound of high purity suitable for biological and pharmaceutical research.

Experimental Protocol:

-

Chromatographic Purification: The crude product from the synthesis is typically purified by column chromatography on silica gel. A gradient of ethyl acetate in heptane is commonly used as the eluent. The fractions containing the pure product are identified by thin-layer chromatography (TLC) and combined.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield this compound as a crystalline solid.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Yield (Final Step) | Not explicitly reported in public literature | - |

| Purity (after chromatography) | >98% | Assumed based on standard practices |

| IC₅₀ (h-mGluR5) | 30 nM |

Signaling Pathway and Workflows

mGluR5 Signaling Pathway

This compound acts as a negative allosteric modulator of the mGluR5 receptor. Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a downstream signaling cascade primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate synaptic plasticity and neuronal excitability.

Caption: Simplified mGluR5 signaling pathway.

This compound Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below, starting from the key raw materials and proceeding through the main intermediate to the final product.

Caption: this compound synthesis workflow.

This compound Purification Workflow

The purification of crude this compound involves a two-step process to ensure high purity of the final compound.

Caption: this compound purification workflow.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification methods for this compound. The described protocols, based on available literature, offer a solid foundation for researchers and drug development professionals working with this important mGluR5 antagonist. The provided diagrams visually summarize the key chemical and biological processes associated with this compound, facilitating a deeper understanding of its synthesis and mechanism of action. Further optimization of the synthetic and purification steps may be possible to improve overall efficiency and yield.

References

Mavoglurant's Binding Affinity to mGluR5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of mavoglurant to the metabotropic glutamate receptor 5 (mGluR5). This compound, also known as AFQ056, is a selective, non-competitive antagonist of the mGluR5 receptor, a key target in the modulation of glutamatergic neurotransmission implicated in various neurological and psychiatric disorders.[1] This document outlines quantitative binding data, detailed experimental methodologies, and the associated signaling pathways.

Quantitative Binding Affinity of this compound to mGluR5

The binding affinity and functional potency of this compound for the mGluR5 receptor have been determined through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value (nM) | Assay Type | Species/Cell Line | Notes | Reference |

| IC₅₀ | 30 | Functional Assay | Human mGluR5 | Measures the concentration of this compound that inhibits 50% of the functional response of the receptor. | [2] |

| IC₅₀ | 30 | PI-Turnover Assay | L(tk-) cells stably expressing mGluR5a | Measures the inhibition of phosphoinositide turnover, a downstream signaling event of mGluR5 activation. | [3] |

| IC₅₀ | 110 | Ca²⁺ Assay | L(tk-) cells stably expressing mGluR5a | Measures the inhibition of intracellular calcium mobilization following receptor activation. | [3] |

| IC₅₀ | 47 | Radioligand Binding Assay | Rat brain membranes | Determined by displacement of the allosteric radioligand [³H]-AAE327. | [3] |

| Kᵢ | 4.4 | Not Specified | Not Specified | Represents the inhibition constant, a measure of binding affinity. |

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant): An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the binding affinity and functional antagonism of this compound at the mGluR5 receptor.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to the target receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the IC₅₀ and subsequently the Kᵢ value of this compound for the mGluR5 receptor.

Materials:

-

HEK293 cells stably expressing human or rat mGluR5.

-

Membrane preparation from the aforementioned cells.

-

Radiolabeled mGluR5 allosteric modulator (e.g., [³H]-MPEP or [³H]methoxyPEPy).

-

This compound.

-

Assay Buffer: 50 mM Tris/0.9% NaCl, pH 7.4.

-

96-well assay plates.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

HEK299 cells expressing mGluR5 are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The final membrane pellet is resuspended in the assay buffer.

-

-

Competitive Binding:

-

Serial dilutions of this compound are prepared in the assay buffer.

-

A fixed concentration of the radiolabeled ligand (e.g., [³H]methoxyPEPy) is incubated with the cell membranes in the presence of varying concentrations of this compound in 96-well plates.

-

-

Incubation:

-

The reaction mixture is incubated, typically at room temperature for 60 minutes, to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

-

Washing:

-

The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression analysis.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the intracellular calcium release mediated by mGluR5 activation.

Objective: To determine the functional antagonist potency (IC₅₀) of this compound at the mGluR5 receptor.

Materials:

-

Cultured cells expressing mGluR5 (e.g., HEK293 cells or primary neurons).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

mGluR5 agonist (e.g., Glutamate or Quisqualate).

-

A fluorescent imaging plate reader (FLIPR).

Protocol:

-

Cell Plating and Dye Loading:

-

Cells expressing mGluR5 are plated in 96-well plates.

-

The cells are then loaded with a calcium-sensitive fluorescent dye.

-

-

Compound Addition:

-

Varying concentrations of this compound are added to the wells and pre-incubated for a specific period.

-

-

Agonist Stimulation:

-

An mGluR5 agonist is added to the wells to stimulate the receptor and induce intracellular calcium release.

-

-

Fluorescence Measurement:

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a FLIPR.

-

-

Data Analysis:

-

The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response.

-

The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Signaling Pathways and Visualizations

This compound, as a non-competitive antagonist, binds to an allosteric site on the mGluR5 receptor, thereby inhibiting its activation by the endogenous ligand, glutamate. The canonical signaling pathway of mGluR5 is initiated by its coupling to Gq/G11 proteins.

mGluR5 Signaling Pathway

Activation of mGluR5 by glutamate leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC). These downstream signaling events are crucial for modulating synaptic plasticity and neuronal excitability.

Caption: Canonical mGluR5 signaling cascade and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the general workflow for determining the binding affinity of a test compound like this compound using a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: From Binding to Functional Antagonism

The binding of this compound to the allosteric site on mGluR5 directly leads to the inhibition of the receptor's function. This relationship is fundamental to its mechanism of action as a non-competitive antagonist.

Caption: Logical flow from this compound binding to functional antagonism of mGluR5.

References

The Pharmacokinetics and Bioavailability of Mavoglurant: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Mavoglurant (also known as AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] As a modulator of the glutamatergic system, it has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[2][3] A thorough understanding of its pharmacokinetic profile and bioavailability is critical for its development and clinical application. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, detailing experimental methodologies and presenting key data in a structured format.

Pharmacokinetic Profile of this compound

This compound has been the subject of several clinical and preclinical studies to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Bioavailability

Following oral administration, this compound is rapidly absorbed. In healthy human subjects, the extent of absorption is estimated to be at least 50%. However, the parent drug undergoes extensive first-pass metabolism, which significantly reduces the amount of unchanged drug reaching systemic circulation.

The bioavailability of this compound is influenced by formulation and food intake. Studies have compared immediate-release (IR) and modified-release (MR) formulations. The mean absolute bioavailability from the MR formulation was found to be slightly lower than from the IR formulation (0.387 vs. 0.436, respectively).

Table 1: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Study Population | Dosage and Formulation | Reference |

| Absorption | ≥50% | Healthy male subjects | Single 200 mg oral dose of (14)C-radiolabeled this compound | |

| Cmax (this compound) | 140 ng/mL | Healthy male subjects | Single 200 mg oral dose | |

| Cmax (Total Radioactivity) | 855 ng-eq/mL | Healthy male subjects | Single 200 mg oral dose | |

| Tmax (this compound) | 2.5 hours | Healthy male subjects | Single 200 mg oral dose | |

| Tmax (Total Radioactivity) | 3.6 hours | Healthy male subjects | Single 200 mg oral dose | |

| t1/2 (this compound) | 12 hours | Healthy male subjects | Single 200 mg oral dose | |

| t1/2 (Total Radioactivity) | 18 hours | Healthy male subjects | Single 200 mg oral dose | |

| Absolute Bioavailability (IR) | 0.436 | Healthy subjects | Oral immediate-release formulation | |

| Absolute Bioavailability (MR, fasted) | 0.387 | Healthy subjects | Oral modified-release formulation | |

| Absolute Bioavailability (MR, fed) | 0.508 | Healthy subjects | Oral modified-release formulation |

Table 2: Preclinical (Rat) Pharmacokinetic Parameters of this compound

| Parameter | Value | Animal Model | Dosage and Administration | Reference |

| Oral Bioavailability | 32% | Mice | 9.4 mg/kg oral gavage | |

| Terminal Half-life (Oral) | 2.9 hours | Mice | 9.4 mg/kg oral gavage | |

| Terminal Half-life (IV) | 0.69 hours | Mice | 3.1 mg/kg intravenous | |

| Cmax (Plasma, Oral) | 950 pmol/mL | Mice | 9.4 mg/kg oral gavage | |

| Cmax (Brain, Oral) | 3500 pmol/g | Mice | 9.4 mg/kg oral gavage | |

| Tmax (Oral) | ≤0.25 hours | Mice | 9.4 mg/kg oral gavage |

Food Effect

Food has a significant impact on the pharmacokinetics of the modified-release (MR) formulation of this compound. When administered with food, the bioavailability of the MR formulation is higher (0.508) compared to the fasted state (0.387). Furthermore, the absorption process is considerably shorter in the fed state, being completed in approximately 12 hours, compared to about 36 hours in the fasted state.

Metabolism and Elimination

This compound is extensively metabolized, primarily through oxidation. The two main metabolic pathways are:

-

Oxidation of the tolyl-methyl group to a benzyl-alcohol metabolite (M7), which is subsequently oxidized to a benzoic acid metabolite (M6).

-

Oxidation of the phenyl-ring, leading to a hydroxylated metabolite (M3).

These oxidative processes are primarily carried out by cytochrome P450 enzymes. Following a single oral dose of 200 mg of (14)C-radiolabeled this compound in healthy subjects, approximately 95.3% of the total radioactivity was recovered within 7 days, with 36.7% in the urine and 58.6% in the feces. The parent compound, this compound, accounted for only a small fraction of the circulating radioactivity, indicating rapid and extensive metabolism.

Experimental Protocols

Human Pharmacokinetic Study with (14)C-Radiolabeled this compound

Objective: To investigate the disposition and biotransformation of this compound in healthy male subjects.

Methodology:

-

Subjects: Four healthy male subjects were enrolled.

-

Dosing: A single oral dose of 200 mg of (14)C-radiolabeled this compound was administered.

-

Sample Collection: Blood, plasma, urine, and feces were collected over a period of 7 days.

-

Analysis:

-

Total radioactivity in blood, plasma, urine, and feces was measured.

-

This compound concentrations in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Metabolite profiles in plasma and excreta were generated using high-performance liquid chromatography (HPLC) with radioactivity detection.

-

The chemical structures of the metabolites were characterized by LC-MS/MS, NMR spectroscopy, and comparison with reference compounds.

-

Bioavailability and Food Effect Study

Objective: To compare the pharmacokinetics of intravenous (IV), oral immediate-release (IR), and oral modified-release (MR) formulations of this compound and to assess the food effect on the MR formulation.

Methodology:

-

Study Design: Data from two clinical studies in healthy volunteers were pooled and analyzed.

-

Analysis: Plasma concentration-time data were analyzed using NONMEM®. The drug's entry into the systemic circulation was modeled using a sum of inverse Gaussian functions.

Analytical Method for this compound Quantification in Human Plasma

Objective: To validate a sensitive and selective method for the quantification of this compound in human plasma.

Methodology:

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: Protein precipitation was performed by adding an organic solvent (e.g., acetonitrile or methanol) containing an internal standard to the plasma samples. After vortexing and centrifugation, the supernatant was analyzed.

-

Chromatographic Conditions:

-

HPLC System: A validated high-performance liquid chromatography system.

-

Column: Cosmosil 5 C18, 150 x 4.6 mm, 5 µm.

-

Column Temperature: 40 ± 0.5 °C.

-

Mobile Phase: 0.1% (v/v) Acetic Acid in Water / Methanol (10:90, v/v).

-

Flow Rate: 1.0 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM).

-

-

Validation Parameters:

-

Linearity Range: 2.00 - 2500 ng/mL.

-

Lower Limit of Quantification (LLOQ): 2.00 ng/mL.

-

Precision (RSD%): ≤ 15% (≤ 20% at LLOQ).

-

Accuracy (% Bias): Within ± 15% (± 20% at LLOQ).

-

Visualizations

This compound's Mechanism of Action: mGluR5 Signaling Pathway

This compound acts as a non-competitive antagonist at the mGluR5 receptor. In certain neurological conditions, such as Fragile X syndrome, there is excessive signaling through the mGluR5 pathway. By blocking this receptor, this compound aims to normalize downstream signaling.

Caption: mGluR5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Human Pharmacokinetic Analysis

The following diagram outlines a typical workflow for a human pharmacokinetic study of this compound.

Caption: Workflow for a human pharmacokinetic study of this compound.

Conclusion

This compound exhibits rapid oral absorption but is subject to extensive first-pass metabolism, resulting in moderate bioavailability. The pharmacokinetic profile, particularly of the modified-release formulation, is significantly influenced by food, which enhances its bioavailability and shortens the absorption time. The primary routes of elimination are through oxidative metabolism. The well-defined analytical methods for its quantification in plasma provide a solid foundation for further clinical investigation. This comprehensive understanding of this compound's pharmacokinetics and bioavailability is essential for the design of future clinical trials and the potential therapeutic application of this mGluR5 antagonist.

References

Mavoglurant Pharmacodynamics: A Technical Guide to a Selective mGluR5 Antagonist in CNS Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mavoglurant (AFQ056) is a selective, non-competitive, and orally active negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and mGluR5 receptors are pivotal in modulating synaptic plasticity, learning, and memory.[2] The overactivation of mGluR5 signaling has been implicated in the pathophysiology of several CNS disorders, making it a compelling therapeutic target.[3] this compound was developed to attenuate this excessive glutamatergic transmission.[4]

This guide provides a comprehensive technical overview of the pharmacodynamics of this compound. It details its mechanism of action, summarizes key quantitative preclinical and clinical data, outlines experimental protocols, and reviews its application in major CNS disorders, including Fragile X Syndrome (FXS) and L-DOPA-induced dyskinesia (LID) in Parkinson's Disease. Despite strong preclinical evidence, this compound ultimately failed to demonstrate efficacy in pivotal Phase IIb and Phase III clinical trials for these primary indications, leading to the discontinuation of its development by Novartis in 2014.[5] The story of this compound offers critical insights into the complexities of translating preclinical findings into clinical success for CNS disorders.

Mechanism of Action and Signaling Pathway

This compound functions as a negative allosteric modulator of the mGluR5, a G-protein coupled receptor (GPCR). It binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's affinity for and/or response to glutamate.

Upon activation by glutamate, mGluR5 couples to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG remains in the membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade is fundamental to many forms of synaptic plasticity.

In Fragile X Syndrome, the "mGluR theory" posits that the absence of the Fragile X Mental Retardation Protein (FMRP) leads to an exaggerated protein synthesis downstream of mGluR5 activation, causing abnormal synaptic function. This compound was hypothesized to normalize this overactive signaling pathway.

Quantitative Pharmacodynamic Data

This compound's pharmacodynamic profile has been characterized through a variety of in vitro and in vivo studies. The data highlight its potency and selectivity for the mGluR5 receptor.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Assay System | Reference |

| Functional Potency (IC₅₀) | 30 nM | Ca²⁺ mobilization (human mGluR5) | |

| 110 nM | Phosphoinositide (PI) turnover | ||

| Binding Affinity (IC₅₀) | 47 nM | [³H]-AAE327 displacement (rat brain) | |

| Selectivity | >300-fold | Panel of 238 CNS receptors, transporters, and enzymes |

Table 2: In Vivo and Clinical Pharmacokinetic/Pharmacodynamic Profile

| Parameter | Value | Species/Model | Reference |

| Oral Bioavailability | 32% | Rat | |

| Terminal Half-life (t½) | 2.9 hours | Rat (oral) | |

| ~12 hours | Human (200 mg oral dose) | ||

| Plasma Cmax | 140 ng/mL | Human (200 mg oral dose) | |

| Time to Cmax (Tmax) | 2.5 hours | Human (200 mg oral dose) | |

| Receptor Occupancy (RO) | 27% at 25 mg | Human (PET imaging) | |

| 59% at 100 mg | Human (PET imaging) | ||

| 74% at 200 mg | Human (PET imaging) | ||

| 85% at 400 mg | Human (PET imaging) |

Detailed Experimental Protocols

The characterization of this compound relied on established and specialized experimental methodologies.

In Vitro: Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the mGluR5 receptor.

-

Objective: To determine the binding affinity (Ki or IC50) of this compound for the mGluR5 receptor.

-

Protocol:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human mGluR5 receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

-

Competition Binding: A fixed concentration of a radiolabeled mGluR5 NAM, such as [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine), is incubated with the prepared membranes. This is performed in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid vacuum filtration through a glass fiber filter. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with a cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that displaces 50% of the radioligand) is calculated.

-

In Vivo: Rodent Model of L-DOPA-Induced Dyskinesia (LID)

Preclinical evaluation of anti-dyskinetic potential is often conducted in rodent models of Parkinson's Disease.

-

Objective: To assess the efficacy of this compound in reducing abnormal involuntary movements (AIMs) induced by chronic L-DOPA treatment.

-

Protocol:

-

Lesioning: Unilateral lesions of the nigrostriatal dopamine pathway are created in rats by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB). Lesion success is typically verified behaviorally (e.g., apomorphine-induced rotation test) after a recovery period of 3-4 weeks.

-

L-DOPA Priming: To induce dyskinesia, the lesioned rats receive daily injections of L-DOPA (e.g., 5 mg/kg) combined with a peripheral decarboxylase inhibitor like benserazide for approximately 21 days.

-

Drug Administration: Once stable dyskinesias are established, animals are treated with this compound or a vehicle control prior to L-DOPA administration.

-

Behavioral Assessment: Following L-DOPA injection, animals are placed in observation cages. Abnormal Involuntary Movements (AIMs) are scored by a blinded rater at regular intervals (e.g., every 20-30 minutes) for several hours. AIMs are typically categorized into axial, limb, and orolingual subtypes and rated on a severity scale (e.g., 0-4).

-

Data Analysis: The total AIMs scores are compared between the this compound-treated and vehicle-treated groups to determine efficacy.

-

Application in CNS Disorders: From Preclinical Promise to Clinical Disappointment

This compound was investigated for several CNS disorders, with Fragile X Syndrome and Parkinson's Disease LID being the lead indications.

Fragile X Syndrome (FXS)

-

Preclinical Rationale: In the Fmr1 knockout mouse model of FXS, this compound was shown to rescue abnormal dendritic spine architecture and restore normal social behaviors. These compelling results provided a strong impetus for clinical development.

-

Clinical Trials: An initial Phase IIa trial suggested that this compound could be effective in a subpopulation of FXS patients with a fully methylated FMR1 gene. However, two subsequent, larger Phase IIb randomized, double-blind, placebo-controlled trials in adolescents (NCT01357239) and adults (NCT01253629) failed to meet their primary efficacy endpoint. There was no statistically significant improvement on the Aberrant Behavior Checklist-Community Edition, FXS-Specific (ABC-Cfx) total score after 12 weeks of treatment compared to placebo at any dose tested (25, 50, or 100 mg twice daily). These negative results led Novartis to discontinue the development of this compound for FXS in 2014. Open-label extension trials confirmed long-term safety and tolerability, with clinicians rating over 75% of patients as showing improvement, but these studies lacked a placebo control.

L-DOPA-Induced Dyskinesia (LID) in Parkinson's Disease

-

Rationale: The pathophysiology of LID is linked to aberrant glutamatergic signaling in the basal ganglia. By antagonizing mGluR5, this compound was intended to modulate this excessive signaling and reduce involuntary movements without compromising the anti-parkinsonian effects of L-DOPA.

-

Clinical Trials: Initial proof-of-concept clinical trials showed promising results. However, two larger Phase 2 randomized, double-blind studies (one with an immediate-release formulation, one with modified-release) failed to demonstrate a statistically significant reduction in the modified Abnormal Involuntary Movement Scale (AIMS) total score at week 12 compared to placebo. The incidence of adverse events, most commonly dizziness, was higher with this compound than with placebo.

Other Investigated Indications

This compound was also explored in other CNS disorders, including:

-

Cocaine Use Disorder: Preclinical studies in rats showed that this compound dose-dependently reduced escalated cocaine self-administration.

-

Obsessive-Compulsive Disorder (OCD): A clinical trial was conducted in patients with OCD who were resistant to SSRI treatment.

-

Gastroesophageal Reflux Disease (GERD): this compound was shown to reduce the incidence of reflux episodes in both dogs and human patients.

Despite these explorations, development for other indications was also discontinued by 2017. More recently, the biotech company Stalicla has acquired the rights to this compound to develop it for substance-use and neurodevelopmental disorders.

Conclusion

This compound is a potent and selective mGluR5 negative allosteric modulator with a well-defined mechanism of action and pharmacodynamic profile. It was born from a compelling scientific hypothesis, particularly the mGluR theory of Fragile X Syndrome, and supported by robust preclinical data. However, its journey exemplifies the profound challenges of translating preclinical efficacy into clinical benefit for complex CNS disorders. The failure of the large-scale clinical trials in both FXS and LID, despite achieving brain receptor occupancy, underscores critical questions about the validity of the underlying theories in humans, the suitability of the animal models, the choice of clinical endpoints, and the adequacy of dosing. The story of this compound serves as a crucial case study for the scientific community, highlighting the necessity for better biomarkers of target engagement and functional response to bridge the translational gap in CNS drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Novartis Discontinues Development of this compound (AFQ056) for Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

In Vitro Characterization of Mavoglurant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mavoglurant (AFQ056) is a potent, selective, and non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a key regulator of glutamatergic neurotransmission, mGluR5 is implicated in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, consolidating its mechanism of action, pharmacological properties, and key experimental findings. Detailed methodologies for pivotal in vitro assays are presented, alongside a structured summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the mGluR5 signaling pathway and experimental workflows, offering a valuable resource for professionals in the field of neuropharmacology and drug development.

Introduction to this compound and mGluR5

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), playing a critical role in synaptic plasticity, learning, and memory. Its actions are mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR5, a Class C G-protein coupled receptor (GPCR), is predominantly expressed on the postsynaptic membrane of neurons. Upon activation by glutamate, mGluR5 couples to Gq/G11 proteins, initiating a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors.[3] Dysregulation of mGluR5 signaling has been linked to several CNS disorders, making it a significant therapeutic target.[4]

This compound acts as a NAM of mGluR5, binding to an allosteric site within the transmembrane domain of the receptor.[5] This non-competitive inhibition allows for a modulatory effect on glutamate signaling, rather than a complete blockade, which can be advantageous in a therapeutic context.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by binding to an allosteric site on the mGluR5 receptor, which is distinct from the orthosteric glutamate-binding site. This binding event stabilizes an inactive conformation of the receptor, thereby reducing the efficacy and/or affinity of glutamate.

The canonical signaling pathway initiated by mGluR5 activation involves the following steps:

-

Glutamate Binding: Glutamate binds to the extracellular Venus flytrap domain of the mGluR5 receptor.

-

G-Protein Coupling: This binding induces a conformational change, leading to the activation of the associated Gq/G11 protein.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, modulating neuronal excitability and synaptic plasticity.

This compound, by inhibiting mGluR5, attenuates this entire signaling cascade.

References

- 1. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]

- 3. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]

- 4. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Preclinical Profile of Mavoglurant: A Technical Guide on its Investigation in Neurodevelopmental Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavoglurant (AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). It has been a compound of significant interest in the field of neurodevelopmental disorders, primarily driven by the "mGluR theory" of Fragile X Syndrome (FXS). This theory posits that the absence of the Fragile X Mental Retardation Protein (FMRP) leads to exaggerated signaling through mGluR5, causing synaptic dysfunction and the cognitive and behavioral impairments characteristic of the disorder.[1] Preclinical studies in animal models of FXS showed initial promise, suggesting that antagonizing mGluR5 with this compound could ameliorate some of the core deficits. However, the translation of these preclinical findings to clinical efficacy in humans has been challenging, with several phase IIb clinical trials in adolescent and adult populations failing to meet their primary endpoints.[2]

This technical guide provides a comprehensive overview of the preclinical data for this compound in neurodevelopmental disorders. It summarizes key quantitative findings, details the experimental protocols employed in these studies, and visualizes the underlying signaling pathways and experimental workflows. While the primary focus of preclinical research has been on FXS, this guide also briefly explores the rationale for investigating mGluR5 modulation in other neurodevelopmental disorders, such as Rett syndrome, CDKL5 deficiency disorder, and Phelan-McDermid syndrome, while noting the current lack of direct preclinical studies with this compound in these conditions.

Core Indication: Fragile X Syndrome (FXS)

The majority of preclinical research on this compound has been conducted using the Fmr1 knockout (KO) mouse, a widely accepted animal model of FXS. These mice exhibit several phenotypes that parallel the human condition, including altered synaptic plasticity, abnormal dendritic spine morphology, and behavioral deficits.

Data Presentation: Quantitative Findings in Fmr1 KO Mice

The following tables summarize the key quantitative outcomes from preclinical studies of this compound in Fmr1 KO mice.

| Behavioral Assay | Animal Model | This compound Treatment | Key Finding | Reference |

| Social Behavior (Three-Chamber Test) | Fmr1 KO mice | Chronic administration | Restored sociability behavior to wild-type levels. Untreated Fmr1 KO mice spent significantly more time with a stranger mouse compared to wild-type controls (P = 0.006). This compound treatment reduced this interaction time in KO mice to levels comparable to wild-type animals. | [3] |

| Audiogenic Seizures | Fmr1 KO mice | Acute administration | Attenuated wild running and audiogenic-induced seizures. | [1] |

| Cellular/Molecular Assay | Animal Model | This compound Treatment | Key Finding | Reference |

| Dendritic Spine Morphology | Fmr1 KO mice | In vitro and in vivo | In vitro treatment of cultured hippocampal neurons from Fmr1 KO mice with this compound significantly shortened the characteristically elongated dendritic spines in a concentration-dependent manner. Long-term in vivo treatment also corrected the dendritic spine phenotype. | [4] |

| mGluR-dependent Long-Term Depression (LTD) | Fmr1 KO mice | N/A (Baseline phenotype) | Fmr1 KO mice exhibit exaggerated mGluR-LTD in the hippocampus compared to wild-type controls. LTD in KO animals was 82 ± 3% of baseline, while in wild-type it was 93 ± 2% (P = 0.004). |

Experimental Protocols

Animal Models

-

Fragile X Syndrome: The Fmr1 knockout (KO) mouse on a C57BL/6 background is the most commonly used model. These mice lack the Fmr1 gene and therefore do not produce FMRP.

Drug Administration

-

Vehicle: For oral administration, this compound was often suspended in 0.5% methylcellulose in water.

-

Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injections were commonly used.

-

Dose and Timing: Doses and pretreatment times were based on pharmacokinetic studies. For example, a dose of 30 mg/kg p.o. has been used, with the expectation of achieving near-complete inhibition of mGluR5. Chronic studies involved administration over several weeks.

Behavioral Assays

-

Three-Chamber Social Interaction Test:

-

Apparatus: A three-chambered box with openings allowing free access to all chambers.

-

Habituation: The subject mouse is placed in the center chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes).

-

Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The subject mouse is placed back in the center chamber, and the time spent in each chamber and time spent sniffing each cage is recorded for a set period (e.g., 10 minutes).

-

Social Novelty Phase: A second, novel stranger mouse is placed in the previously empty cage. The subject mouse is again placed in the center, and the time spent interacting with the now-familiar mouse versus the novel mouse is recorded.

-

-

Audiogenic Seizure Susceptibility Test:

-

Apparatus: A chamber with a sound source capable of producing a high-intensity stimulus (e.g., 110-120 dB).

-

Procedure: Mice are placed individually into the chamber and exposed to the sound stimulus for a defined period (e.g., 3 minutes).

-

Scoring: The behavioral response is scored based on a severity scale, which may include wild running, clonic seizures, tonic seizures, and respiratory arrest/death.

-

Cellular and Molecular Assays

-

Golgi-Cox Staining and Dendritic Spine Analysis:

-

Tissue Preparation: Mouse brains are processed using a Golgi-Cox staining kit, which involves impregnation with a mercury-containing solution, followed by cryoprotection and sectioning.

-

Imaging: Stained neurons are imaged using a light microscope at high magnification (e.g., 1000x oil-immersion).

-

Analysis: Dendritic spines are manually counted, and their morphology is categorized (e.g., mature, immature, thin, mushroom). Dendrite length is measured using image analysis software, and spine density is calculated as the number of spines per unit length of the dendrite.

-

-

Electrophysiology (mGluR-LTD in Hippocampal Slices):

-

Slice Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from Fmr1 KO and wild-type mice.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus.

-

LTD Induction: mGluR-LTD is induced by either paired-pulse low-frequency stimulation (PP-LFS) or by bath application of a group 1 mGluR agonist such as (S)-3,5-DHPG.

-

Analysis: The magnitude of LTD is quantified as the percentage reduction in the fEPSP slope after the induction protocol compared to the baseline.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The mGluR5 signaling cascade and points of modulation.

Caption: Preclinical experimental workflow for this compound in Fmr1 KO mice.

This compound in Other Neurodevelopmental Disorders

While the preclinical focus for this compound has been on FXS, the involvement of glutamatergic signaling in other neurodevelopmental disorders has led to the consideration of mGluR5 as a potential therapeutic target in these conditions as well. However, it is important to note a lack of direct preclinical studies investigating this compound in animal models of the following disorders.

Rett Syndrome

Rett syndrome is a neurodevelopmental disorder primarily caused by mutations in the MECP2 gene. Some research suggests a potential pathophysiological link between Rett syndrome and FXS, with evidence of altered mGluR5-dependent synaptic plasticity in Mecp2 KO mice. One study found that chronic treatment with an mGluR5 negative allosteric modulator (NAM) partially improved some phenotypes in Mecp2 KO mice, including lifespan and hippocampal cell size. This provides a rationale for further investigation of mGluR5 antagonists like this compound in Rett syndrome models.

CDKL5 Deficiency Disorder (CDD)

CDD is a rare neurodevelopmental disorder caused by mutations in the CDKL5 gene. Preclinical research in Cdkl5 knockout mice has revealed altered expression and function of mGluR5. Interestingly, a study demonstrated that stimulating mGluR5 activity with positive allosteric modulators (PAMs) could rescue synaptic and behavioral defects in these mice. This finding suggests a more complex role for mGluR5 in CDD and indicates that a simple antagonist approach with a drug like this compound might not be beneficial and could even be detrimental.

Phelan-McDermid Syndrome

Phelan-McDermid syndrome is caused by a deletion or mutation of the SHANK3 gene. SHANK3 is a scaffold protein in the postsynaptic density of excitatory synapses. Preclinical studies in Shank3 mutant mice have shown that Shank3 is crucial for mediating mGluR5 signaling. In contrast to the "mGluR theory" of FXS, some studies in Shank3 deficient mice suggest that augmenting mGluR5 activity can be beneficial. For instance, treatment with an mGluR5 PAM ameliorated some behavioral and functional deficits in a Shank3 mouse model. This again suggests that the therapeutic strategy for modulating mGluR5 may be disorder-specific.

Conclusion and Future Directions

The preclinical investigation of this compound has been almost exclusively focused on Fragile X Syndrome, guided by the compelling "mGluR theory." In the Fmr1 KO mouse model, this compound has demonstrated the ability to rescue key phenotypes, including abnormal social behavior and dendritic spine morphology. However, the failure of this compound to show efficacy in human clinical trials for FXS highlights the significant challenges in translating preclinical findings to clinical success. This discrepancy may be due to a variety of factors, including the complexity of the human disorder, differences in brain development and circuitry between mice and humans, and the specific outcome measures used in clinical trials.

For other neurodevelopmental disorders such as Rett syndrome, CDKL5 deficiency disorder, and Phelan-McDermid syndrome, the role of mGluR5 signaling is an active area of research. However, the existing preclinical data, which in some cases suggest that enhancing mGluR5 activity may be beneficial, indicate that a simple mGluR5 antagonist strategy with this compound may not be universally applicable. Future preclinical research should focus on elucidating the precise role of mGluR5 in the pathophysiology of these and other neurodevelopmental disorders to guide the development of targeted and effective therapeutic strategies. Furthermore, a deeper understanding of the reasons for the translational failure of this compound in FXS is crucial for informing the design of future preclinical and clinical studies for a wide range of neurodevelopmental disorders.

References

- 1. Chronic administration of AFQ056/Mavoglurant restores social behaviour in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Abnormal dendritic spines in fragile X knockout mice: Maturation and pruning deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Mavoglurant in In Vitro Calcium Imaging Assays

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to utilizing mavoglurant, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), in in vitro calcium imaging assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate experimental design and data interpretation.

Introduction

This compound (also known as AFQ056) is a potent and selective, non-competitive antagonist of the mGluR5 receptor.[1][2] It binds to an allosteric site on the receptor, distinct from the glutamate binding site, to modulate its activity.[3][4] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by the endogenous ligand glutamate, initiates a signaling cascade through the Gq alpha subunit.[3] This activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting transient increase in cytosolic calcium is a key signaling event that can be monitored using fluorescent calcium indicators.

Calcium imaging assays are a powerful tool to study the pharmacological effects of compounds like this compound on mGluR5 activity. By measuring the changes in intracellular calcium concentrations in response to an mGluR5 agonist, the inhibitory effect of this compound can be quantified. These assays are crucial for determining the potency and efficacy of mGluR5 NAMs in a cellular context.

Mechanism of Action of this compound

This compound acts as a negative allosteric modulator of mGluR5. This means that it does not compete with the endogenous agonist, glutamate, for the same binding site. Instead, it binds to a different site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of the agonist. The ultimate effect is an attenuation of the downstream signaling cascade, leading to a reduction in the glutamate-induced release of intracellular calcium.

The signaling pathway is as follows:

Caption: mGluR5 signaling pathway and this compound's point of inhibition.

Experimental Protocols

This section provides a detailed protocol for an in vitro calcium imaging assay to assess the inhibitory activity of this compound on mGluR5.

Materials and Reagents

-

Cells: HEK293 cells stably expressing human mGluR5 (or other suitable cell lines like primary neurons or astrocytes).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Pluronic F-127: 20% solution in DMSO.

-

mGluR5 Agonist: L-Glutamic acid or (S)-3,5-Dihydroxyphenylglycine (DHPG).

-

This compound (AFQ056): Stock solution in DMSO.

-

Probenecid: (Optional) To prevent dye leakage.

-

Black-walled, clear-bottom 96-well plates.

Experimental Workflow

Caption: Experimental workflow for the in vitro calcium imaging assay.

Detailed Procedure

-

Cell Seeding:

-

One day prior to the assay, seed the mGluR5-expressing cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

-

-

Dye Loading:

-

Prepare the dye loading solution. For Fluo-4 AM, a final concentration of 2-5 µM is typically used. Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127 before diluting in the assay buffer. If using, add probenecid to the final solution.

-

Aspirate the culture medium from the wells and wash once with assay buffer.

-

Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C or room temperature, protected from light.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (e.g., 0.1% DMSO in assay buffer).

-

After the dye loading incubation, gently wash the cells twice with assay buffer to remove excess dye.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Calcium Measurement:

-

Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

-

Record a stable baseline fluorescence for 10-20 seconds.

-

Add the mGluR5 agonist (e.g., glutamate at a pre-determined EC80 concentration) to all wells simultaneously using the instrument's integrated fluidics.

-

Continue recording the fluorescence for an additional 60-120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the vehicle control response (defined as 0% inhibition) and a no-agonist or maximal inhibition control (defined as 100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the agonist response. This compound has a reported IC50 of 30 nM for the mGlu5 receptor.

-

Data Presentation

The quantitative data from a typical this compound calcium imaging assay can be summarized in the following tables.

Table 1: Experimental Conditions

| Parameter | Value |

| Cell Line | HEK293-h-mGluR5 |

| Seeding Density | 50,000 cells/well |

| Calcium Indicator | Fluo-4 AM (4 µM) |

| Agonist | L-Glutamate |

| Agonist Concentration (EC80) | 10 µM |

| This compound Incubation Time | 20 minutes |

| Assay Buffer | HBSS + 20 mM HEPES |

Table 2: this compound Inhibition of Glutamate-Induced Calcium Flux

| This compound Concentration (nM) | Average Peak Fluorescence (ΔRFU) | % Inhibition |

| 0 (Vehicle) | 55,000 | 0% |

| 1 | 49,500 | 10% |

| 3 | 41,250 | 25% |

| 10 | 27,500 | 50% |

| 30 | 11,000 | 80% |

| 100 | 5,500 | 90% |

| 300 | 2,750 | 95% |

| 1000 | 1,100 | 98% |

Table 3: Pharmacological Parameters of this compound

| Parameter | Value |

| IC50 | ~10 nM |

| Hill Slope | ~1.0 |

| Maximal Inhibition | >95% |

Note: The values presented in Tables 2 and 3 are representative and may vary depending on the specific experimental conditions and cell system used.

Troubleshooting

-

Low Signal-to-Noise Ratio:

-

Optimize cell seeding density.

-

Increase the concentration of the calcium indicator dye or the loading time.

-

Ensure the health and viability of the cells.

-

-

High Well-to-Well Variability:

-

Ensure uniform cell seeding and dye loading.

-

Check for and eliminate any bubbles in the wells.

-

Use a multichannel pipette for consistent liquid handling.

-

-

No Response to Agonist:

-

Confirm mGluR5 expression in the cell line.

-

Verify the concentration and activity of the agonist stock solution.

-

Ensure the cells are healthy and have not been passaged too many times.

-

By following these detailed protocols and application notes, researchers can effectively utilize this compound in in vitro calcium imaging assays to investigate mGluR5 pharmacology and screen for novel modulators of this important therapeutic target.

References

Application Notes and Protocols for Mavoglurant Administration in Fmr1 Knockout Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: